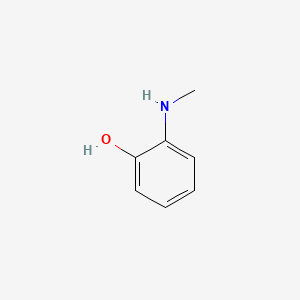

2-(Methylamino)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245030. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKKTXXMAQLGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209976 | |

| Record name | o-(Methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-24-5 | |

| Record name | 2-(Methylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(Methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(methylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylamino)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM886MY3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylamino)phenol (CAS 611-24-5): Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)phenol, with the CAS number 611-24-5, is a bifunctional aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a nucleophilic secondary amine and a phenolic hydroxyl group in an ortho relationship, imparts unique reactivity that makes it a versatile building block in the synthesis of a variety of more complex molecules, including heterocyclic systems with significant biological activity. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and analytical characterization of this compound, with a particular focus on its applications in the field of drug discovery and development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 611-24-5 | [1][2][3] |

| Molecular Formula | C₇H₉NO | [1][2][3] |

| Molecular Weight | 123.15 g/mol | [1][2][3] |

| Appearance | Pale yellow or brown crystalline solid | [2] |

| Melting Point | 89-94 °C | [2][3] |

| Boiling Point | 229.26 °C at 760 mmHg (rough estimate) | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol and dichloromethane. | [2] |

| Synonyms | N-Methyl-2-aminophenol, N-Methyl-2-hydroxyaniline, o-(Methylamino)phenol | [2][3] |

Safety Information:

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral)[3]. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound[3]. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis and Purification

The selective synthesis of this compound is a key consideration for its use in further chemical transformations. While it is commercially available, understanding its synthesis provides valuable insights into potential impurities and reaction byproducts. A common laboratory approach involves the selective mono-N-methylation of 2-aminophenol.

Selective Mono-N-methylation of 2-Aminophenol

The direct alkylation of 2-aminophenol can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. To achieve selective N-methylation, a common strategy involves reductive amination, where 2-aminophenol is first condensed with an aldehyde (such as formaldehyde) to form an imine, which is then reduced in situ.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Selective N-methylation of 2-Aminophenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1 equivalent) in methanol.

-

Imine Formation: To the stirred solution, add formaldehyde (1 equivalent, typically as a 37% aqueous solution) dropwise at room temperature. Stir the mixture for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄, 2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a versatile synthon for the construction of various molecular scaffolds, particularly heterocyclic systems.

Synthesis of Phenoxazines

A notable application of this compound is in the synthesis of phenoxazine derivatives. Phenoxazines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including potential use as antipsychotic agents. The synthesis typically involves the condensation of this compound with a suitably substituted ortho-dihaloarene.

Sources

What are the physical and chemical properties of 2-(Methylamino)phenol

An In-depth Technical Guide to 2-(Methylamino)phenol for Scientific Professionals

Introduction

This compound, a bifunctional aromatic compound, serves as a pivotal building block in synthetic chemistry and drug discovery. Its unique structure, featuring both a phenolic hydroxyl group and a secondary methylamino group positioned ortho to each other on a benzene ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, tailored for researchers, scientists, and drug development professionals. The insights herein are designed to facilitate its application in synthetic protocols and as a scaffold in medicinal chemistry.

Compound Identification

Accurate identification is the foundation of all chemical research. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 611-24-5 | [1][2] |

| Molecular Formula | C₇H₉NO | [2][3][4] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| IUPAC Name | This compound | [5] |

| Synonyms | N-Methyl-2-aminophenol, N-Methyl-2-hydroxyaniline, o-(Methylamino)phenol | [4][5] |

| InChI Key | JHKKTXXMAQLGJB-UHFFFAOYSA-N | [1][3] |

| Appearance | Pale yellow to brown crystalline solid/powder | [1][2][5] |

Physicochemical Properties

The physical properties of a compound govern its behavior in various solvents and reaction conditions, which is critical for designing experiments and purification protocols.

| Property | Value | Source(s) |

| Melting Point | 85-94 °C | [1][5] |

| Boiling Point | 229.26 °C (at 760 mmHg) | [1][2] |

| Density | 1.147 g/cm³ | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol and dichloromethane. | [5] |

| LogP (XLogP3) | 1.43 - 1.51 | [2][6] |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | [2][6] |

Chemical Properties and Reactivity

The utility of this compound in synthesis stems from its bifunctional nature. The hydroxyl and methylamino groups can react independently or concertedly, offering a wide range of synthetic possibilities.

Bifunctionality and Reactivity: The defining characteristic of this compound is the presence of two reactive functional groups: a nucleophilic hydroxyl group and a basic secondary amine.[5] Their ortho-positioning is strategically important as it facilitates intramolecular reactions, leading to the formation of various nitrogen- and oxygen-containing heterocyclic compounds, such as benzoxazines.[5]

-

Hydroxyl Group Reactions: The phenolic -OH group can undergo typical reactions such as etherification and esterification.[5]

-

Methylamino Group Reactions: The secondary amine is nucleophilic and can be targeted for N-alkylation, acylation, and condensation reactions.[5]

This dual functionality makes the molecule a versatile precursor for more complex molecular architectures, a desirable trait in drug development where scaffold diversity is key.[5][7]

Logical Relationship: Bifunctional Reactivity Pathways

The following diagram illustrates the principal reaction pathways stemming from the dual functional groups of this compound.

Caption: Bifunctional reactivity of this compound.

Spectroscopic Properties

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While specific spectra are lot-dependent, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), a singlet for the N-methyl protons (around 2.8 ppm), and broad, exchangeable singlets for the O-H and N-H protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the six aromatic carbons, with the carbons attached to the -OH and -NHCH₃ groups being significantly shifted, and a signal for the methyl carbon.

-

IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch (around 3300-3400 cm⁻¹), an N-H stretch (around 3400 cm⁻¹), C-H stretches for the aromatic ring and methyl group, and C=C aromatic ring stretches (around 1500-1600 cm⁻¹).[8]

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: Provides information about electronic transitions within the molecule.[8][9] The phenolic chromophore would exhibit characteristic absorption maxima in the UV region.

Experimental Protocols

Protocol 1: Determination of Spectroscopic Properties

This workflow outlines the standard procedure for obtaining a full spectroscopic profile of a this compound sample.

Workflow for Spectroscopic Characterization

Caption: Workflow for Spectroscopic Characterization.

Methodology:

-

Sample Preparation:

-

For NMR, accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

For IR, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or prepare a Nujol mull.

-

For UV-Vis, prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol) and create serial dilutions to obtain spectra within the instrument's linear range.

-

-

Instrumentation & Acquisition:

-

Calibrate each spectrometer according to the manufacturer's guidelines.

-

Acquire ¹H, ¹³C, IR, and UV-Vis spectra using standard parameters.

-

-

Data Analysis:

-

Process the raw data (e.g., Fourier transform for NMR and IR).

-

Analyze the processed spectra to identify key peaks, shifts, and patterns.

-

Compare the obtained data with literature values or predicted spectra to confirm the structure and assess the purity of the sample.

-

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a strategic starting material for developing novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The aminophenol core is present in various biologically active molecules.[7] Derivatives have been explored for antibacterial, anti-inflammatory, and anticancer properties.[7] The phenethylamine motif, of which this compound is a substituted variant, is a well-established pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) targets.[10]

-

Precursor for Heterocyclic Synthesis: Its ability to readily form heterocyclic structures makes it valuable for creating libraries of compounds for high-throughput screening.[5]

-

Biofilm Inhibition Studies: Research has indicated that related structures, such as 2-[(methylamino)methyl]phenol, show significant activity in inhibiting bacterial biofilm formation, a key factor in antibiotic resistance.[11]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: Harmful if swallowed (Acute Toxicity 4, Oral).[1][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Use a dust mask or work in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 4°C.[1][6] The compound may be light-sensitive.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- Method of producing 2-[(dimethylamino)methyl]phenol. (n.d.). Google Patents.

-

2-METHYLAMINOPHENOL 611-24-5 wiki. (n.d.). Molbase. Retrieved January 6, 2026, from [Link]

-

2-(METHYLAMINO) PHENOL SULPHATE MSDS. (2011, March 4). Loba Chemie. Retrieved January 6, 2026, from [Link]

-

2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (n.d.). Google Patents.

-

p-[2-(methylamino)propoxy]phenol, hydrochloride. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

2-(Dimethylamino)phenol. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Synthesis of p-(N-methylamino)phenol. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

-

Phenol, 2-methyl-5-(methylamino). (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

n-Methyl-p-aminophenol. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[...]. (2017). Research India Publications. Retrieved January 6, 2026, from [Link]

-

Synthesis scheme for 2-[(Methylamino)methyl]phenol. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound (C7H9NO). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

2-((Dimethylamino)methyl)phenol. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

p-Methylaminophenol and its sulfate: Human health tier II assessment. (2015, February 13). Australian Government Department of Health. Retrieved January 6, 2026, from [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

2 (Methylamino)Phenol. (n.d.). Cenmed Enterprises. Retrieved January 6, 2026, from [Link]

-

2-((Dimethylamino)methyl)phenol. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Organic Spectrometry. (n.d.). LibreTexts Chemistry. Retrieved January 6, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 6, 2026, from [Link]

-

Difference between UV and IR and NMR spectroscopy? (2023, November 17). Rocky Mountain Labs. Retrieved January 6, 2026, from [Link]

-

3-(Methylamino)phenol | CAS 14703-69-6. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). ACS Division of Organic Chemistry. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | 611-24-5 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-Methyl-2-aminophenol: Structural Formula, Isomers, and Analysis

This guide provides a comprehensive technical overview of N-Methyl-2-aminophenol and its primary isomers. Designed for researchers, chemists, and professionals in drug development, this document delves into the structural nuances, comparative physicochemical properties, synthesis pathways, and analytical methodologies pertinent to this class of compounds. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Core Compound Analysis: N-Methyl-2-aminophenol

N-Methyl-2-aminophenol, an organic compound featuring a methylamino group and a hydroxyl group ortho to each other on a benzene ring, is a key member of the aminophenol family. Its structure facilitates intramolecular hydrogen bonding, influencing its physical properties and reactivity.

The chemical identity and key physicochemical properties of N-Methyl-2-aminophenol are summarized below.

Table 1: Chemical Identity of N-Methyl-2-aminophenol

| Identifier | Value | Reference |

| IUPAC Name | 2-(Methylamino)phenol | [1] |

| Synonyms | N-Methyl-2-aminophenol, N-Methyl-2-hydroxyaniline | [2] |

| CAS Number | 611-24-5 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [2] |

| SMILES String | CNc1ccccc1O | [3] |

| InChI Key | JHKKTXXMAQLGJB-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties of N-Methyl-2-aminophenol

| Property | Value | Reference |

| Physical Form | Crystals, brown very fine crystalline powder | [1][2] |

| Melting Point | 89-94 °C | [2][4] |

| Boiling Point | ~229.3 °C (rough estimate) | [1] |

| Assay Purity | ≥97% | [2] |

The Isomeric Landscape: A Comparative Analysis

The functionality of N-methylaminophenol is critically dependent on the substitution pattern of the amino and hydroxyl groups on the benzene ring. The three primary positional isomers—ortho, meta, and para—exhibit distinct properties that dictate their applications and analytical separation.

-

N-Methyl-2-aminophenol (ortho-): The subject of this guide.

-

N-Methyl-3-aminophenol (meta-): A valuable intermediate in chemical synthesis.

-

N-Methyl-4-aminophenol (para-): Commercially known as Metol, it is a widely recognized developing agent in black-and-white photography.[5]

The structural relationship between these isomers is illustrated below.

A comparison of their key physical properties reveals the impact of substituent placement. The ortho isomer's potential for intramolecular hydrogen bonding, for instance, can influence its boiling point and chromatographic behavior relative to the meta and para isomers.

Table 3: Comparative Properties of N-Methylaminophenol Isomers

| Property | N-Methyl-2-aminophenol (ortho) | N-Methyl-3-aminophenol (meta) | N-Methyl-4-aminophenol (para/Metol) |

| CAS Number | 611-24-5[2] | 14703-69-6[1] | 150-75-4[5] |

| Appearance | Crystals[2] | Dark Beige to Dark Brown Oil[1] | Colorless needles[5] |

| Melting Point | 89-94 °C[2] | N/A[6] | 87 °C[5] |

| Boiling Point | ~229.3 °C (est.)[1] | 169.5 °C @ 12 Torr[1][6] | 209-211 °C @ 1.6 kPa[5] |

| Solubility | Soluble in alcohol, ether[5] | Slightly soluble in DMSO, Methanol[1] | Soluble in alcohol, ether; slightly in water[5] |

Synthesis Pathways and Methodologies

The synthesis of N-methylaminophenols can be approached through several established routes, most commonly involving the methylation of the corresponding aminophenol or the reaction of a substituted phenol with methylamine. The synthesis of N-Methyl-4-aminophenol (Metol) is well-documented and serves as a representative example of these processes.

One common laboratory-scale preparation involves the liberation of the free base from its more stable sulfate salt.

Experimental Protocol: Synthesis of p-(N-methylamino)phenol from its Sulfate Salt

This protocol describes the preparation of the free base, p-(N-methylamino)phenol, from its commercially available sulfate salt. The causality for this procedure is straightforward: the salt form provides greater stability for storage, and the free base is required for many synthetic applications. The use of a mild base like calcium carbonate is sufficient to neutralize the sulfate without causing degradation of the desired product.

Materials:

-

p-(N-methylamino)phenol sulfate

-

Calcium carbonate (CaCO₃)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Mortar and pestle

-

Extraction funnel

-

Rotary evaporator

-

Vacuum desiccator with phosphorus pentoxide

Procedure:

-

Neutralization: In a mortar, combine p-(N-methylamino)phenol sulfate (e.g., 13.6 g, 80 mmol) and calcium carbonate (15 g, 160 mmol) with a small amount of water (30 mL). The excess CaCO₃ ensures complete neutralization of the sulfate.

-

Trituration: Grind the mixture thoroughly with the pestle. This increases the surface area for the reaction and subsequent extraction.

-

Extraction: Transfer the resulting slurry to an extraction funnel. Extract the aqueous mixture repeatedly with diethyl ether (e.g., 8 x 60 mL). The aminophenol is more soluble in the organic phase, allowing for its separation from inorganic salts.

-

Washing & Drying: Combine the ether extracts and wash with a small portion of deionized water to remove any remaining water-soluble impurities. Dry the combined organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Final Drying: Place the resulting solid residue in a vacuum desiccator over phosphorus pentoxide at room temperature to remove any final traces of solvent and moisture, yielding the purified p-(N-methylamino)phenol.

This self-validating protocol yields a product whose purity can be confirmed by melting point analysis and comparison to literature values.

Analytical Techniques for Isomer Differentiation

The structural similarity of N-methylaminophenol isomers necessitates robust analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the preeminent method for this purpose due to its high resolution and sensitivity.

The choice of a reversed-phase column (e.g., C8 or C18) is crucial, as it separates the isomers based on subtle differences in their polarity. The para-isomer is typically the least polar and elutes first, followed by the meta- and then the more polar ortho-isomer, which can interact more strongly with the aqueous mobile phase.

Experimental Protocol: HPLC Separation of N-Methylaminophenol Isomers

This protocol provides a standard, self-validating framework for the analytical separation of ortho-, meta-, and para-N-methylaminophenol isomers.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 20 mM Phosphate buffer (pH 7.0)

-

Mobile Phase B: Methanol

-

Isomer standards (ortho, meta, para)

-

Sample containing a mixture of isomers

Procedure:

-

Standard Preparation: Prepare individual standard solutions of each isomer (e.g., 10 µg/mL) in the mobile phase. Prepare a mixed standard solution containing all three isomers.

-

Sample Preparation: Dissolve the unknown sample in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: 60:40 (v/v) Phosphate Buffer:Methanol

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis Sequence (Self-Validation):

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject each individual standard to determine its retention time.

-

Inject the mixed standard to confirm resolution between the peaks.

-

Inject the sample for analysis.

-

-

Data Interpretation: Identify the isomers in the sample by comparing their retention times to those of the standards. Quantify each isomer by comparing its peak area to a calibration curve generated from the standards.

Applications and Industrial Significance

The applications of N-methylaminophenol isomers are diverse, with N-Methyl-4-aminophenol (Metol) being the most commercially significant.

-

Photographic Development: Metol is a classic developing agent used in most black-and-white photographic developers. It acts as a reducing agent, converting silver halides to elemental silver.[5]

-

Dye Synthesis: Aminophenols are crucial intermediates in the manufacturing of azo dyes and other colorants for textiles and hair coloring.

-

Pharmaceutical and Agrochemical Intermediates: The reactive nature of the amino and hydroxyl groups makes these compounds valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals. For example, 3-aminophenol is a precursor in the synthesis of the fungicide Mepronil.

References

-

PubChem. n-Methyl-p-aminophenol. [Link]

-

PubChem. n-Methyl-p-aminophenol | C7H9NO | CID 5931. [Link]

-

Royal Society of Chemistry. Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. [Link]

-

PrepChem.com. Synthesis of p-(N-methylamino)phenol. [Link]

-

Stenutz. 2-methylaminophenol. [Link]

-

Wikipedia. 2-Aminophenol. [Link]

-

ACS Publications. THE PREPARATION OF METOL (N-METHYL-p-AMIDOPHENOL SULFATE). [Link]

-

Wikipedia. Mepronil. [Link]

-

PubMed. Determination of aminophenol isomers by high-speed liquid chromatography. [Link]

-

ChemBK. 2-methyl-5-aminophenol. [Link]

Sources

- 1. m-(Methylamino)phenol price,buy m-(Methylamino)phenol - chemicalbook [chemicalbook.com]

- 2. 3-(Methylamino)phenol | C7H9NO | CID 10820513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Dimethylaminophenol | 99-07-0 [chemicalbook.com]

- 4. 3-(Methylamino)phenol | 14703-69-6 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Understanding the reactivity of the amine and hydroxyl groups in 2-(Methylamino)phenol

A Technical Guide to the Bifunctional Reactivity of 2-(Methylamino)phenol

Abstract: this compound, a key bifunctional molecule, presents a fascinating case study in chemoselectivity. Possessing both a nucleophilic secondary amine and a phenolic hydroxyl group ortho to each other on an aromatic ring, its reactivity is a nuanced interplay of electronic effects, steric hindrance, and reaction conditions. This guide provides an in-depth analysis of the distinct and competitive reactivities of the amine and hydroxyl moieties. We will explore the fundamental principles governing their behavior, detail field-proven protocols for selective functionalization, and offer insights into the causal mechanisms that enable chemists to precisely control reaction outcomes. This document is intended for researchers, medicinal chemists, and process development scientists who utilize aminophenol scaffolds in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Core Physicochemical & Reactivity Principles

This compound (also known as N-Methyl-2-aminophenol) is a crystalline solid characterized by its two reactive centers.[1][2] The strategic ortho placement of the methylamino and hydroxyl groups facilitates potential intramolecular interactions and dictates the regioselectivity of certain reactions.[1] Understanding the inherent properties of each group is paramount to predicting and controlling its chemical behavior.

The secondary amine group possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and highly nucleophilic.[3] Conversely, the phenolic hydroxyl group is weakly acidic and can be deprotonated to form a highly nucleophilic phenoxide anion. The direct attachment of these groups to the benzene ring influences their reactivity through resonance and inductive effects.

Acidity and Basicity: The pH-Dependent Reactivity Switch

The reactivity of this compound is profoundly influenced by pH. The amine group is basic, while the hydroxyl group is acidic.

-

Amine Group (pKa of conjugate acid): The pKa of the protonated secondary amine is typically around 4.78 for the parent 2-aminophenol.[4] In acidic conditions (pH < 5), the amine is protonated to form an ammonium salt (-NH₂CH₃⁺), which deactivates its nucleophilicity.

-

Hydroxyl Group (pKa): The pKa of the phenolic proton is approximately 9.97 for the parent 2-aminophenol.[4] In basic conditions (pH > 10), the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻), a significantly stronger nucleophile than the neutral hydroxyl group.

This pH-dependent behavior is the primary lever for achieving chemoselectivity. Reactions targeting the amine are typically run under neutral or slightly basic conditions to ensure the availability of its lone pair, while reactions targeting the hydroxyl group are often performed in the presence of a strong base to generate the more reactive phenoxide.

| Property | Value (for 2-Aminophenol parent) | Implication for Reactivity |

| Amino Group pKa | 4.78 (for -NH₃⁺)[4] | Below this pH, the amine is protonated and non-nucleophilic. |

| Phenolic Group pKa | 9.97[4] | Above this pH, the phenoxide forms, enhancing O-reactivity. |

Chemoselective Functionalization: A Practical Analysis

The central challenge and opportunity in the chemistry of this compound is directing a reagent to react with only one of the two functional groups. This is typically a contest between the more nucleophilic amine and the potentially more reactive phenoxide.

N-Selective Reactions (Alkylation & Acylation)

The secondary amine is generally a better nucleophile than the neutral hydroxyl group.[3][5] Therefore, under neutral or mildly basic conditions, electrophiles will preferentially react at the nitrogen atom.

Causality in N-Alkylation: In a direct Sₙ2 reaction with an alkyl halide, the amine's lone pair is more available and reactive than the hydroxyl group's.[5] The use of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) can be sufficient to neutralize the acid byproduct (e.g., HBr) without significantly deprotonating the phenol, thus preserving the selectivity for N-alkylation.[6]

Diagram 2: Simplified mechanism for O-alkylation.

Causality in O-Acylation (Fries Rearrangement): While direct O-acylation can be achieved, a more significant reaction in this class is the Fries Rearrangement. [7]First, an O-acylated product (an aryl ester) is formed. When this ester is heated with a Lewis acid (e.g., AlCl₃), the acyl group migrates from the oxygen to the ortho and para positions of the aromatic ring, yielding hydroxyaryl ketones. [7]The ortho-product is often favored due to chelation with the Lewis acid.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction progress and verify the desired outcome.

Protocol 1: Selective N-Benzylation

This protocol details the preferential alkylation of the amine group.

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.23 g, 10 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol) and 30 mL of acetonitrile.

-

Initiation: Add benzyl bromide (1.71 g, 1.19 mL, 10 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 50°C and stir for 4-6 hours.

-

Validation (In-Process): Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the N-benzylated product should appear. A two-spot sample (co-spot) of the starting material and reaction mixture confirms the disappearance of the starting material.

-

Workup: After cooling, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Purification & Confirmation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Confirm the structure of the product, 2-((benzyl)(methyl)amino)phenol, using ¹H NMR (observing new benzyl protons and retention of the phenolic -OH proton) and Mass Spectrometry (confirming the expected molecular weight).

Protocol 2: Selective O-Alkylation (Ether Synthesis)

This protocol leverages strong base to favor reaction at the hydroxyl group.

-

Reactor Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (0.29 g, 12 mmol, 60% dispersion in mineral oil).

-

Solvent & Reagent Addition: Add 20 mL of anhydrous DMF. Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (1.23 g, 10 mmol) in 10 mL of anhydrous DMF. Stir for 30 minutes at 0°C; cessation of H₂ gas evolution indicates complete phenoxide formation.

-

Initiation: Add ethyl iodide (1.72 g, 0.91 mL, 11 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Validation (In-Process): Monitor by TLC or LC-MS to confirm the consumption of the starting material. The O-alkylated product will have a distinct retention time/Rf value.

-

Workup: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0°C. Extract the mixture with diethyl ether (3 x 30 mL).

-

Purification & Confirmation: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography. Confirm the structure of 1-ethoxy-2-(methylamino)benzene using ¹H NMR (observing the new ethyl group signals and disappearance of the phenolic -OH proton) and MS.

Advanced Reactivity: Oxidation

Both the phenol and secondary amine moieties are susceptible to oxidation. [8][9][10]The phenol can be oxidized to quinone-type structures, while the secondary amine can be oxidized to various products, including nitroxides or enamines. [11]The reaction outcome is highly dependent on the oxidant used. For instance, strong oxidants may lead to polymerization or degradation, while milder, selective oxidants can be used to form specific products. This reactivity is critical in the context of drug metabolism and degradation studies.

Conclusion

The reactivity of this compound is a textbook example of competitive functional group chemistry. The amine group's superior nucleophilicity under neutral conditions allows for selective N-functionalization, while the ability to generate a highly reactive phenoxide anion under basic conditions provides a clear pathway to O-functionalization. By carefully selecting reagents, solvents, and, most importantly, controlling the pH, researchers can harness the rich chemistry of this bifunctional scaffold. The protocols and principles outlined in this guide serve as a robust foundation for the rational design of synthetic routes involving this compound and related structures, enabling the development of novel therapeutics and materials.

References

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Dimethylamino)methyl)phenol. Retrieved from [Link]

-

Sonawane, R. B., et al. (2019). Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synfacts. Retrieved from [Link]

- Google Patents. (n.d.). US1297685A - Process of manufacturing n-methyl p-amino phenol.

-

NIH. (n.d.). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved from [Link]

-

Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]

- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

-

YouTube. (2019). 05.03 General Reactivity of Amines. Retrieved from [Link]

-

ResearchGate. (2022). Structural, spectral characterization, and topological study of (E)-5-(diethylamino)-2-((3,5-dinitrophenylimino)methyl)phenol. Retrieved from [Link]

-

MDPI. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Retrieved from [Link]

-

NIH. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. Retrieved from [Link]

-

MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or.... Retrieved from [Link]

-

Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

YouTube. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Retrieved from [Link]

-

NIH. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]

-

YouTube. (2020). 7 ACYLATION OF PHENOL | FRIES REARRANGEMENT | AROMATIC COMPOUNDS | CLASS 12 | JEE MAIN. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Structure–reactivity relationships in the rate of esterification by acetylimidazole.... Retrieved from [Link]

-

ResearchGate. (n.d.). The C-acylation of phenol and naphthol derivatives with acetic acid.... Retrieved from [Link]

-

NIH. (2023). Site-Selective C–H Amination of Phenol-Containing Biomolecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative Reactivity of Hydroxyl Groups in Monosaccharides. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound = 97 611-24-5 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. thieme-connect.de [thieme-connect.de]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 2-(Methylamino)phenol from 2-Aminophenol

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways for the selective N-methylation of 2-aminophenol to produce 2-(methylamino)phenol, a valuable intermediate in the pharmaceutical and chemical industries. The core challenge in this transformation lies in achieving high selectivity for methylation on the nitrogen atom over the phenolic oxygen. This document critically evaluates three primary synthetic strategies: the classic Eschweiler-Clarke reductive amination, direct alkylation with traditional electrophiles, and modern "green" methylation using dimethyl carbonate. For each method, we will delve into the underlying chemical principles, provide field-proven experimental protocols, and discuss the causality behind procedural choices to ensure both scientific integrity and practical applicability for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

The conversion of 2-aminophenol (CAS 95-55-6) to this compound (CAS 611-24-5) is a foundational N-alkylation reaction. 2-Aminophenol is an amphoteric molecule possessing two nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH)[1]. While the amino group is generally more nucleophilic, the phenolic proton is more acidic. Under basic conditions, deprotonation of the hydroxyl group creates a highly nucleophilic phenoxide, which can compete with, or even dominate, the desired N-alkylation reaction.

Therefore, the central objective is to employ a synthetic strategy that exhibits high chemoselectivity for the amino group. This guide will explore and contrast the following key methodologies:

-

Reductive Amination (Eschweiler-Clarke Reaction): A classic, reliable method that utilizes formaldehyde and formic acid for highly selective N-methylation.

-

Direct Alkylation: The use of potent methylating agents like dimethyl sulfate (DMS), where reaction conditions are critical to manage selectivity.

-

Green Methylation with Dimethyl Carbonate (DMC): An environmentally benign approach that offers high selectivity through a distinct reaction mechanism, aligning with modern principles of sustainable chemistry.

Methodology 1: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a one-pot reductive amination procedure that methylates a primary or secondary amine using an excess of formaldehyde and formic acid.[2][3] It is often the method of choice for this transformation due to its operational simplicity, use of inexpensive reagents, and, most importantly, its inherent selectivity which prevents the formation of quaternary ammonium salts.[4]

Expertise & Causality: The Rationale Behind the Reaction

The reaction proceeds through two main stages. First, the primary amine of 2-aminophenol undergoes nucleophilic attack on formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. In the second stage, formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine, this compound. The thermodynamic driving force for this reduction is the irreversible loss of carbon dioxide gas.[2]

This mechanism intrinsically prevents O-methylation because the phenolic hydroxyl group does not react with formaldehyde under these conditions. Furthermore, the reaction elegantly avoids over-alkylation. While the newly formed secondary amine could, in theory, react again, the formation of a tertiary amine is kinetically and electronically distinct. Crucially, a tertiary amine cannot form another iminium ion with formaldehyde, thus halting the reaction and ensuring a high yield of the desired mono-methylated product.[4]

Experimental Protocol: Eschweiler-Clarke Synthesis

Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1.0 eq).

-

Reagent Addition: To the flask, add formic acid (90%, ~2.5 eq) followed by aqueous formaldehyde (37%, ~2.2 eq). Note: The reaction is often exothermic, and gentle cooling may be initially required.

-

Heating: Heat the reaction mixture to 80-100°C using an oil bath. Effervescence (release of CO₂) should be observed. Maintain this temperature for 2-8 hours, or until the gas evolution ceases. The reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]

-

Workup - Acidification: After cooling to room temperature, slowly add concentrated hydrochloric acid (HCl) to the reaction mixture to ensure protonation of the product and to decompose any excess formic acid.

-

Workup - Basification & Extraction: Transfer the acidic solution to a beaker and carefully neutralize by the dropwise addition of a saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 8-9. The product may precipitate or can be extracted.

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexanes).

| Parameter | Condition | Rationale |

| Stoichiometry | Formaldehyde (~2.2 eq), Formic Acid (~2.5 eq) | Excess reagents ensure the reaction goes to completion. |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy for iminium formation and hydride transfer while minimizing side reactions. |

| Reaction Time | 2 - 8 hours | Monitored by cessation of CO₂ evolution or TLC analysis. |

| Workup pH | Acidification then Basification (~pH 8-9) | Acidification ensures all species are soluble; basification deprotonates the product for extraction into an organic solvent. |

Methodology 2: Direct Alkylation with Dimethyl Sulfate

Direct alkylation with highly reactive electrophiles like dimethyl sulfate (DMS) or methyl iodide is another route. However, this method is fraught with challenges related to selectivity and safety.[7]

Expertise & Causality: The Selectivity Problem

Dimethyl sulfate is a potent, but aggressive and non-selective, methylating agent.[8] The primary challenge is the competition between N-methylation and O-methylation. In the presence of a base, the more acidic phenolic proton is readily removed, forming a phenoxide ion. This phenoxide is a strong nucleophile and will readily attack the DMS, leading to the formation of the undesired byproduct, 2-methoxyaniline.

Furthermore, the product, this compound, contains a secondary amine which is often more nucleophilic than the starting primary amine, leading to a high probability of over-alkylation to form 2-(dimethylamino)phenol. Controlling these competing reactions requires careful optimization of the base, solvent, and temperature, but achieving high selectivity for mono-N-methylation remains difficult.[9]

Experimental Protocol: Direct Alkylation (Illustrative)

CRITICAL SAFETY WARNING: Dimethyl sulfate (DMS) is extremely toxic, corrosive, a suspected human carcinogen, and can be fatal if inhaled or absorbed through the skin.[8][10][11][12] It must be handled only by experienced chemists in a certified chemical fume hood with specialized PPE, including butyl rubber or laminate gloves, a face shield, and a lab coat. An appropriate quenching solution (e.g., dilute ammonia) must be readily available.

-

Reaction Setup: In a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, dissolve 2-aminophenol (1.0 eq) in a suitable solvent (e.g., acetone or THF).

-

Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, ~1.5 eq) or sodium bicarbonate (NaHCO₃). Strong bases like NaOH should be avoided as they strongly favor O-alkylation.

-

DMS Addition: Cool the mixture in an ice bath to 0-5°C. Slowly add dimethyl sulfate (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10°C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a dilute aqueous ammonia solution to destroy any unreacted DMS.

-

Workup and Purification: Filter off the inorganic salts. The filtrate can then be concentrated and subjected to extensive purification, typically column chromatography, to separate the desired product from starting material, O-methylated, and di-methylated byproducts.

| Parameter | Condition | Rationale |

| Methylating Agent | Dimethyl Sulfate (DMS) | Highly reactive but hazardous and non-selective. |

| Base | Weak, non-nucleophilic (e.g., K₂CO₃) | Minimizes deprotonation of the phenolic hydroxyl to reduce O-alkylation. |

| Temperature | 0 - 25 °C | Low temperature helps control the exothermic reaction and may slightly improve selectivity. |

| Purification | Column Chromatography | Essential to separate the complex mixture of products. |

Methodology 3: Green Synthesis with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent, offering a safe and selective alternative to DMS and methyl halides.[13] It is non-toxic, and its byproducts are methanol and CO₂, which are far less harmful than the salts generated in traditional alkylations.[14]

Expertise & Causality: A Mechanism-Driven Selectivity

The high selectivity of DMC for mono-N-methylation, especially when catalyzed by zeolites or certain bases, is attributed to a unique reaction pathway. The reaction can proceed through the formation of a carbamate intermediate. The amine first attacks the carbonyl carbon of DMC (a BAc2 mechanism) to form a methyl carbamate. This intermediate then undergoes an intramolecular or catalyst-assisted methylation (a BAl2 mechanism) followed by decarboxylation to yield the mono-methylated amine.[15]

This pathway is highly selective because the carbamate intermediate is resistant to further methylation. This "in-situ protection" mechanism effectively prevents the over-alkylation that plagues direct methods. The phenolic -OH group is significantly less reactive towards carbamate formation under these conditions, thus preventing O-alkylation.[14]

Experimental Protocol: DMC Methylation (Catalytic)

Note: This reaction often requires elevated temperatures and may need to be performed in a sealed pressure vessel or autoclave.

-

Reactor Charging: To a high-pressure reactor, add 2-aminophenol (1.0 eq), dimethyl carbonate (which often serves as both reagent and solvent), and a catalyst.[14]

-

Catalyst Selection: A variety of catalysts can be used. Zeolites (e.g., NaY or 13X faujasites) are effective heterogeneous catalysts.[14] Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.[13]

-

Reaction Conditions: Seal the reactor and heat to 120-180°C for 6-24 hours. The internal pressure will increase due to the formation of CO₂ and the vapor pressure of the solvent.

-

Workup: After cooling the reactor to room temperature and safely venting any excess pressure, the reaction mixture is processed. If a heterogeneous catalyst like a zeolite was used, it can be removed by filtration.

-

Purification: The excess DMC and methanol byproduct can be removed by distillation. The resulting crude product can be further purified by vacuum distillation or recrystallization.

| Parameter | Condition | Rationale |

| Methylating Agent | Dimethyl Carbonate (DMC) | Green, non-toxic reagent that enables high selectivity. |

| Catalyst | Zeolite (e.g., 13X) or Organic Base (e.g., DBU) | Activates the DMC and facilitates the carbamate pathway. |

| Temperature | 120 - 180 °C | Higher thermal energy is required to overcome the activation barrier for DMC. |

| Selectivity | High for mono-N-methylation | The carbamate intermediate mechanism prevents over-alkylation and O-alkylation. |

Conclusion and Recommendations

For the synthesis of this compound from 2-aminophenol, each method presents a distinct profile of advantages and disadvantages.

-

The Eschweiler-Clarke reaction stands out as the most robust, reliable, and cost-effective method for laboratory-scale synthesis. Its inherent mechanism provides excellent selectivity, avoiding the common pitfalls of O-methylation and over-alkylation.

-

Direct alkylation with dimethyl sulfate is generally not recommended due to severe safety concerns and poor selectivity, which necessitates difficult chromatographic purifications.[12]

-

Methylation with dimethyl carbonate represents the future of this transformation, aligning with the principles of green chemistry.[13] It offers high selectivity and a superior environmental and safety profile. While it requires higher temperatures and potentially specialized equipment, it is the superior choice for industrial-scale production and for any research group prioritizing sustainable practices.

The choice of method will ultimately depend on the scale of the reaction, available equipment, and the priority placed on safety, cost, and environmental impact. For most research and development applications, the Eschweiler-Clarke reaction provides the best balance of efficiency, selectivity, and practicality.

References

-

Arkivoc. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. YouTube. Retrieved from [Link]

-

Chemstock. (n.d.). Dimethyl Sulphate Safety Data Sheet. Retrieved from [Link]

- Google Patents. (2003). US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.

-

IRIS. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

HIMEDIA. (2013). Material Safety Data Sheet: 4-Chloro-2-aminophenol. Retrieved from [Link]

-

IRIS. (n.d.). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Retrieved from [Link]

-

University of California. (n.d.). LCSS: Dimethyl Sulfate. Retrieved from [Link]

-

ResearchGate. (2010). Selective alkylation of hydroxyl group of aminophenols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC. Retrieved from [Link]

-

Sciencemadness.org. (2011). Eschweiler-Clarke Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-(N-methylamino)phenol. Retrieved from [Link]

-

PubMed. (1965). SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US4504364A - Phenol purification.

- Google Patents. (n.d.). US1297685A - Process of manufacturing n-methyl p-amino phenol.

- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.

- Google Patents. (n.d.). PURIFICATION OF PHENOL.

Sources

- 1. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. Sciencemadness Discussion Board - Eschweiler-Clarke Procedure - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. chemstock.ae [chemstock.ae]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 13. US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]

- 14. iris.unive.it [iris.unive.it]

- 15. iris.unive.it [iris.unive.it]

A Technical Guide to 2-(Methylamino)phenol as a Strategic Precursor for Mannich Base Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mannich reaction is a cornerstone of synthetic chemistry, enabling the rapid construction of β-amino carbonyl compounds, which are pivotal scaffolds in medicinal chemistry.[1][2][3] This technical guide provides an in-depth examination of 2-(Methylamino)phenol as a uniquely advantageous precursor for this reaction. We will explore the nuanced reactivity conferred by the molecule's ortho-substituted bifunctionality, detailing the mechanistic pathways that govern the formation of novel Mannich bases. This guide provides field-proven synthetic protocols, methodologies for structural validation, and a discussion of the significant applications of the resulting compounds in drug discovery and materials science, including their role as intermediates for advanced polymers like polybenzoxazines.

Introduction: The Strategic Value of this compound

The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, is a powerful tool for introducing aminomethyl functionalities.[4][5] These resulting "Mannich bases" are not only versatile synthetic intermediates but are also frequently associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6]

While many phenols can act as the "active hydrogen" component, this compound presents a case of exceptional synthetic utility. Its structure contains both the nucleophilic aromatic ring (activated by the hydroxyl group) and the secondary amine necessary for the reaction, all within one compact molecule. This unique arrangement offers distinct advantages:

-

Inherent Reactivity: The molecule contains two of the three components required for a specific class of Mannich reactions, streamlining the synthetic pathway.

-

Regiochemical Control: The ortho relationship between the hydroxyl and methylamino groups strongly directs the position of aminomethylation, leading to predictable and selective product formation.[7][8]

-

Versatility: It can participate in intramolecular cyclization reactions to form valuable heterocyclic systems, most notably benzoxazines.[9][10]

This guide will elucidate the chemical principles behind these advantages and provide the practical knowledge required to leverage this compound in a research and development setting.

The Unique Reactivity and Mechanistic Pathway

The efficacy of this compound as a Mannich precursor stems from the synergistic interplay between its two functional groups. The reaction mechanism is a well-understood, multi-step process.[3][11][12]

Pillar 1: Formation of the Electrophilic Iminium Ion The reaction is initiated by the nucleophilic attack of the secondary amine (the methylamino group) on the carbonyl carbon of an aldehyde, typically formaldehyde. This is followed by dehydration to form a highly reactive electrophile: the N-methyl-N-methyleneiminium ion. This step is crucial as it generates the species that will ultimately append the aminomethyl group to a nucleophile.

Pillar 2: The Dual Role of the Phenolic Group The phenolic hydroxyl group serves two critical functions:

-

Ring Activation: As a potent electron-donating group, it activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution.

-

Directing Group: It directs the incoming electrophile (the iminium ion) predominantly to the ortho and para positions. Since one ortho position is already occupied by the methylamino group, the reaction is strongly biased towards the other ortho and the para positions, ensuring high regioselectivity.

The nucleophilic aromatic ring then attacks the iminium ion, forming a new carbon-carbon bond and yielding the final Mannich base.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Overview About Mannich Reaction Mechanism [unacademy.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 5. researchgate.net [researchgate.net]

- 6. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. adichemistry.com [adichemistry.com]

- 12. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Research Applications of 2-(Methylamino)phenol Derivatives

This guide delves into the multifaceted research applications of 2-(Methylamino)phenol and its derivatives. We will explore the fundamental chemical properties that make this scaffold a versatile building block and survey its current and potential uses in medicinal chemistry, materials science, and coordination chemistry. Our focus will be on the causality behind experimental choices and the validation of protocols, providing actionable insights for researchers and drug development professionals.

Introduction: The Unique Bifunctionality of the this compound Scaffold

This compound is an aromatic organic compound characterized by a phenol ring substituted with a methylamino group at the ortho position.[1] This specific arrangement of a nucleophilic hydroxyl group and a basic methylamino group imparts a crucial bifunctionality to the molecule.[1] This dual reactivity allows it to serve as a versatile precursor in a wide array of chemical transformations, particularly in the synthesis of complex heterocyclic structures through intramolecular reactions.[1] Its ability to be strategically modified at two distinct points is the primary driver for its expanding role in various scientific domains.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | o-(Methylamino)phenol, N-Methyl-2-aminophenol, N-Methyl-2-hydroxyaniline[1][2] |

| CAS Number | 611-24-5[1][2][3] |

| Molecular Formula | C₇H₉NO[1][2][3] |

| Molecular Weight | 123.15 g/mol [1][2][3] |

| Appearance | Pale yellow or brown crystalline solid[1] |

| Melting Point | 89-94 °C[1][2] |

| Solubility | Slightly soluble in water; soluble in ethanol and dichloromethane[1] |

Synthetic Versatility and Derivatization Strategies

The power of the this compound scaffold lies in its synthetic accessibility and the distinct reactivity of its two functional groups. The phenolic hydroxyl group can undergo typical reactions like etherification and esterification, while the secondary amine is amenable to N-alkylation, acylation, and cyclization reactions.[1] This allows for the systematic and independent modification of the molecule to fine-tune its properties for specific applications.

One of the most effective methods for generating analogues is through the formation of a Schiff base (imine) followed by its reduction, a classic and robust pathway for synthesizing secondary amines.[1]

Experimental Protocol: General Synthesis of a Benzoxazine Derivative

This protocol describes a typical condensation reaction to form a heterocyclic benzoxazine, leveraging the bifunctionality of the scaffold.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as toluene.

-

Addition of Carbonyl: Add 1.1 equivalents of a selected aldehyde or ketone (e.g., formaldehyde or benzaldehyde) to the solution. The choice of carbonyl compound is critical as it will define the R-groups on the final heterocyclic structure, directly influencing its steric and electronic properties.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The removal of water, a byproduct of the condensation, is essential to drive the reaction to completion. This is typically achieved using a Dean-Stark apparatus.

-

Work-up and Purification: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel, with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired benzoxazine derivative.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General derivatization pathways for the this compound scaffold.

Applications in Medicinal Chemistry and Drug Discovery

Phenol derivatives are a cornerstone of medicinal chemistry, appearing in a vast number of natural products and FDA-approved drugs.[4][5] Their ability to participate in hydrogen bonding and other molecular interactions makes them privileged scaffolds. Derivatives of this compound are being actively investigated for a range of therapeutic properties.[1]

Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Derivatives of this compound have shown promise in this area.

A notable example is 2-[(Methylamino)methyl]phenol, which has demonstrated significant antimicrobial activity against Staphylococcus aureus.[6] Its mechanism of action involves targeting the global quorum regulator SarA. By interacting with this regulatory protein, the compound inhibits the formation of biofilms and down-regulates key virulence genes, effectively disarming the pathogen rather than killing it outright.[6] This approach may exert less selective pressure for the development of resistance.

Caption: A logical workflow for screening and developing antimicrobial candidates.

Antiparasitic Drug Candidates

Neglected tropical diseases, such as African sleeping sickness caused by the parasite Trypanosoma brucei rhodesiense, require new, safer, and more effective treatments. Fused polycyclic heterocycles synthesized from this compound have exhibited significant antitrypanosomal activity.[1] A crucial finding from this research was the low toxicity of these compounds to mammalian cells, indicating a favorable selectivity index—a critical parameter for any viable drug candidate.[1] The synthetic strategy leverages the ortho-positioning of the functional groups to facilitate the cyclization reactions needed to build these complex polycyclic systems.

Anti-inflammatory and Antioxidant Potential

Phenolic compounds are well-known for their anti-inflammatory and antioxidant properties, largely due to the ability of the phenolic hydroxyl group to scavenge oxygen free radicals.[7] This mechanism is fundamental to mitigating cellular damage caused by oxidative stress, a key pathological process in many inflammatory diseases.[8] While specific derivatives of this compound have not been extensively reported for this application, the core scaffold is an ideal starting point for designing novel anti-inflammatory agents. Research in this area would involve synthesizing a library of derivatives and screening them for their ability to inhibit neutrophil chemotaxis and reduce superoxide anion generation in cellular assays.[7]

Table 2: Summary of Reported Biological Activities

| Derivative Class | Target/Application | Key Findings | Reference |

| Fused Polycyclic Heterocycles | Antitrypanosomal (T. b. rhodesiense) | Significant activity against the parasite with low toxicity to mammalian cells. | [1] |

| 2-[(Methylamino)methyl]phenol | Antimicrobial (S. aureus) | Inhibits biofilm formation by targeting the SarA quorum regulator. | [6] |

| General Phenolic Compounds | Anti-inflammatory | Inhibit leukocyte chemotaxis and scavenge oxygen free radicals. | [7] |

Innovations in Materials Science

The reactivity of this compound derivatives also makes them valuable in polymer chemistry and materials science, particularly as specialized additives and functional monomers.

Curing Agents for Epoxy Resins

Epoxy resins are a critical class of thermosetting polymers used in adhesives, coatings, and composites. Their conversion from a liquid to a solid state requires a curing agent or hardener. Phenol derivatives, especially those containing amine groups, can act as accelerators in these curing reactions. For instance, 2,4,6-Tris(dimethylaminomethyl)phenol, a molecule synthesized from phenol, dimethylamine, and formaldehyde via the Mannich condensation reaction, is a widely used catalyst for epoxy resin curing.[9][10] The synthesis of analogous accelerators using this compound as a starting material is a promising area of research for developing new curing systems with tailored properties like faster cure times or improved thermal stability.

Corrosion Inhibitors

The prevention of metal corrosion is a significant industrial challenge. Organic compounds that can adsorb onto a metal surface and form a protective barrier are effective corrosion inhibitors. Phenolic compounds are known to be effective due to their structural features, including heteroatoms (like O, N) and aromatic rings, which promote strong adsorption.[11] The this compound scaffold is particularly promising because it contains both oxygen and nitrogen atoms, which can act as dual coordination sites to chelate metal ions on the surface, leading to a more stable and protective film.

Sources